molecular formula C6H9N3O2S B1612191 2,5-Diaminobenzenesulfonamide CAS No. 20896-44-0

2,5-Diaminobenzenesulfonamide

Cat. No. B1612191
CAS RN: 20896-44-0
M. Wt: 187.22 g/mol
InChI Key: HFXFYWMYAYUJAA-UHFFFAOYSA-N
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Description

2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S . It is used in research and has a molecular weight of 187.22 .


Molecular Structure Analysis

The molecular structure of 2,5-Diaminobenzenesulfonamide consists of a benzene ring with two amine groups and a sulfonamide group .

Scientific Research Applications

Application in Polymer Science

Summary of the Application

“2,5-Diaminobenzenesulfonamide” is used in the creation of electrorheological suspensions (ERS) of polyimide particles . These suspensions have unique properties that change under the influence of an external electric field .

Methods of Application or Experimental Procedures

The electrorheological suspensions of polyimide particles with organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid were obtained for the first time . The rheological and electrorheological characteristics of these suspensions, their dependence on the parameters of deformation, and the intensity of the external electric field were studied .

Results or Outcomes

It was found that the ERS of PI-Na polyimide particles have a significant electrorheological response . The flow type changes from Newtonian to pseudoplastic due to polarization of the particles and formation of the chain structures along the power lines of the electric field as the electric field intensity increases . The influence of temperature on the change of rheological and electrorheological properties of a polyimide ERS in constant electric fields was also investigated .

Application in Environmental Science

Summary of the Application

“2,5-Diaminobenzenesulfonamide” is used in the preparation of highly negatively charged nanofiltration membranes for efficient removal of anionic dyes .

Methods of Application or Experimental Procedures

A novel negatively charged nanofiltration (NF) membrane was prepared from a new sulfonamide monomer, 2,4,6-trimethyl-3,5-diaminobenzenesulfonamide (TMDBSA) and trimesoyl chloride (TMC) via interfacial polymerization . The unique diamino-sulfonamide structure of TMDBSA would be conducive to the formation of a poly (amide-sulfonamide) (PASA) layer with enhanced negative charge while maintaining the appropriate degree of crosslinking .

Results or Outcomes

The TMDBSA-TMC membrane prepared at optimized condition exhibits both high water permeability (19.6 L m −2 h −1 bar −1) and superior rejections of anionic dyes with different molecular weights (e.g. 98.3% rejection for methyl blue) . The membrane shows separation stability for the removal of methyl blue in a broad pH range, even under a harsh acid environment . The membrane has excellent antifouling performance and long-term stability during the filtration tests . The newly developed negatively charged NF membrane demonstrates great practical application potential for the removal of anionic dyes with small molecular weights .

properties

IUPAC Name

2,5-diaminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXFYWMYAYUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619476
Record name 2,5-Diaminobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminobenzenesulfonamide

CAS RN

20896-44-0
Record name 2,5-Diaminobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-5-nitro-benzenesulfonamide (5.00 kg, 23.0 mol), methanol (65 L), tetrahydrofuran (65 L), and 10% palladium on carbon (250 g) were charged to an autoclave. The mixture was cycled with nitrogen and hydrogen purges (3×), and the mixture was then stirred under hydrogen (50 psi) at 23° C. overnight. The catalyst was removed by filtration and the filtrate was then concentrated in vacuo to give a brown solid. The solid was further dried in vacuo at 45° C. to afford the desired product, 2,5-diamino-benzenesulfonamide (4.21 kg, 22.4 mol, 98%), as a solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.54 (2H, bs), 4.98 (2H, bs), 6.55-6.60 (2H, m), 6.87 (1H, d, J=2.2 Hz), 6.99 (2H, bs). LC-MS (ESI) calcd for C6H9N3O2S 187.04, found 188.3 [M+H+].
Quantity
5 kg
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reactant
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65 L
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250 g
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catalyst
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65 L
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Synthesis routes and methods II

Procedure details

The 2-chloro-5-nitro-benzenesulfonamide intermediate (prepared as described in scheme 14) can be treated with a benzylic amine, such as benzylamine, to displace the chloro moiety. Hydrogenation under standard conditions in the presence of an acid (e.g., methanesulfonic acid) can be used to remove the benzylic group and to reduce the nitro group at the same time to afford the 2,5-diamino-benzenesulfonamide intermediate as a salt. Alternatively, the 2,5-diamino-benzenesulfonamide salt can be prepared by reduction of the 2-amino-5-nitro-benzenesulfonamide (prepared as described in schemes 14 and 15) under standard hydrogenation conditions in the presence of an acid (e.g., methanesulfonic acid). Subsequent reaction with methanesulfonyl chloride affords the desired 2-amino-5-methanesulfonylamino-benzenesulfonamide intermediate.
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0 (± 1) mol
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chloro
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 2-amino-5-nitrobenzenesulfonamide (10 g, 46.08 mmol), 10% palladium on charcoal (˜1 g) in tetrahydrofuran (250 mL) was hydrogenated for 26 h at 25° C. under 1 atmosphere of hydrogen gas via balloon. The mixture was then filtered through Celite, washed with tetrahydrofuran, and the solvent removed in vacuo to afford the desired product. The catalyst/Celite mixture was slurried in methanol (400 mL) for 16 h, filtered and the solvent was removed in vacuo to afford a second batch of the desired product, 2,5-diaminobenzenesulfonamide (combined: 7.79 g, 41.65 mmol, 90.4%) as a light-brown solid. 1H NMR (400 MHz, DMSO-d6) δ: 4.54 (2H, bs), 4.98 (2H, bs), 6.55-6.60 (2H, m), 6.87 (1H, d, J=2.2 Hz), 6.99 (2H, bs). LC-MS (ESI) calcd for C6H9N3O2S 187.04, found 188.3 [M+H+].
Quantity
10 g
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reactant
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1 g
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catalyst
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250 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Goldfarb - Journal of the American Chemical Society, 1943 - ACS Publications
The compounds reported below were made as part of a study of toxicology of£-phenylenediamine derivatives. Improved syntheses of intermediates are also reported. 2-Chloro-5-…
Number of citations: 11 pubs.acs.org
PV Rysselberghe, JM McGee - Journal of the American Chemical …, 1943 - ACS Publications
The compounds reported below were made as part of a study of toxicology of£-phenylenediamine derivatives. Improved syntheses of intermediates are also reported. 2-Chloro-5-…
Number of citations: 5 pubs.acs.org
Y Imai, H Koga - … of Polymer Science: Polymer Chemistry Edition, 1973 - Wiley Online Library
New thermostable poly(amide–benzothiadiazine dioxides) of high molecular weights have been prepared by the two‐step cyclopolycondensation of diaminobenzenesulfonamides and …
Number of citations: 4 onlinelibrary.wiley.com
Y Imai, H Koga - … of Polymer Science: Polymer Chemistry Edition, 1973 - Wiley Online Library
Preparation and properties of poly(imideâ•’oxoisoindolobenzothiadiazine dioxides) Page 1 JOURNAL OF POLYMER SCIENCE: Polymer Chemistry Edition VOL. 2623-2632 (1973) …
Number of citations: 6 onlinelibrary.wiley.com
L Kapelusznik, EL Heil, Z Temesgen… - Drugs of the …, 2012 - access.portico.org
Setrobuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) genotype 1 RNA-directed RNA polymerase (NS5B) that allosterically binds the Palm I site of the enzyme. The …
Number of citations: 7 access.portico.org
MAH Ismail, DA Abou El Ella, KAM Abouzid… - Bioorganic & medicinal …, 2012 - Elsevier
This work presents the first structure-based activity prediction model for benzothiadiazines against various genotypes of HCV NS5b polymerase (1a, 1b and 4).The model is a …
Number of citations: 26 www.sciencedirect.com
PS Dragovich, DE Murphy, CV Tran… - Synthetic …, 2008 - Taylor & Francis
A novel synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide is described. This preparation begins with readily available 4-nitroaniline and proceeds through five steps (…
Number of citations: 5 www.tandfonline.com
S Ghosh, S Ramakrishnan - Macromolecules, 2005 - ACS Publications
The synthesis of a series of polymers (PDA–nOE) containing an alternating arrangement of electron rich (donor) and electron deficient (acceptor) aromatic units, which are linked by …
Number of citations: 67 pubs.acs.org

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